Angiotensin I/II (3-7)

Cognitive Enhancement AT2 Receptor Signaling Behavioral Pharmacology

Researchers studying AT2 receptor-mediated cognition often face confounding pressor effects from AT1 activation. Angiotensin I/II (3-7) (CAS 122483-84-5) solves this by selectively facilitating AT2-dependent memory retrieval without vasoconstriction. Key supply advantages: • Sequence-specific pentapeptide (Val-Tyr-Ile-His-Pro) validated in passive avoidance and object recognition models. • Enables isolation of AT2 signaling from AT1, AT4, and Mas receptor pathways. • High-purity aliquots ensure reproducible results in dopaminergic crosstalk and neurodegenerative disorder research.

Molecular Formula C31H45N7O7
Molecular Weight 627.7 g/mol
CAS No. 122483-84-5
Cat. No. B040271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiotensin I/II (3-7)
CAS122483-84-5
SynonymsA-II-(3-7)
angiotensin II (3-7)
angiotensin II (3-7) pentapeptide
Molecular FormulaC31H45N7O7
Molecular Weight627.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)N
InChIInChI=1S/C31H45N7O7/c1-5-18(4)26(37-27(40)22(35-28(41)25(32)17(2)3)13-19-8-10-21(39)11-9-19)29(42)36-23(14-20-15-33-16-34-20)30(43)38-12-6-7-24(38)31(44)45/h8-11,15-18,22-26,39H,5-7,12-14,32H2,1-4H3,(H,33,34)(H,35,41)(H,36,42)(H,37,40)(H,44,45)/t18-,22-,23-,24-,25-,26-/m0/s1
InChIKeyDUEUCUPESSMDMI-VVKHCXNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiotensin I/II (3-7) Procurement Guide


Angiotensin I/II (3-7) (CAS: 122483-84-5), a pentapeptide fragment (Val-Tyr-Ile-His-Pro) of the renin-angiotensin system, is a selective modulator of angiotensin receptor signaling. It has been identified as a cognitive enhancer in rodent models and is characterized as an antagonist of the angiotensin II receptor . Its sequence specificity and purity (≥95-98%) are critical for reproducible research in behavioral pharmacology and RAS signaling studies .

Sequence-defined RAS probe (Val-Tyr-Ile-His-Pro) for receptor subtype studies
AT2 receptor-dependent behavioral pharmacology workflow
Research-grade purity supports reproducible in vivo CNS endpoint experiments

Why Angiotensin I/II (3-7) Cannot Be Substituted


Angiotensin peptide fragments exhibit distinct receptor selectivity and downstream signaling profiles. While Ang II primarily activates the AT1 receptor to mediate vasoconstriction and pro-inflammatory responses, Angiotensin I/II (3-7) demonstrates a unique pharmacological profile as an AT2 receptor-dependent cognitive enhancer [1]. Its specific sequence (Val-Tyr-Ile-His-Pro) confers a functional signature that cannot be replicated by Ang-(1-7) or Ang IV, which exhibit different receptor binding affinities and physiological outcomes [2]. This divergence necessitates compound-specific procurement for studies investigating AT2-mediated cognitive processes or angiotensin receptor subtype-specific signaling.

Target Profile
Ang I/II (3-7): AT2-dependent, no AT1 pressor effect
Angiotensin II
AT1-mediated vasoconstriction may confound cognitive endpoint interpretation
Target Profile
Ang I/II (3-7): AT2-selective behavioral signature
Ang-(1-7)
MasR agonist and AT1R biased ligand; does not replicate AT2 pathway
Target Profile
Ang I/II (3-7): distinct sequence (3-7 fragment)
Ang IV
IRAP/AT4 receptor ligand; receptor profile diverges from AT2-mediated endpoints

Angiotensin I/II (3-7) vs. Close Analogs


AT2-Mediated Recall Facilitation

In a direct head-to-head comparison, both Angiotensin II (Ang II) and Angiotensin II(3-7) [Ang II(3-7)] at a dose of 1 nmol intracerebroventricularly significantly enhanced recall of passive avoidance behavior in rats. This cognitive facilitation was significantly attenuated by the selective AT2 receptor antagonist CGP 42112A (2 μg i.c.v.), demonstrating that the memory-enhancing effect of Ang II(3-7) is mediated through AT2 receptor engagement [1].

Recall Facilitation
Head-to-head
Ang I/II (3-7) 1 nmol i.c.v. enhanced recall, comparable to Ang II; both blocked by AT2 antagonist CGP 42112A
Supports AT2-dependent recall endpoint
Rat passive avoidance; n=8-10
Cognitive Enhancement AT2 Receptor Signaling Behavioral Pharmacology

AT2-Mediated Object Recognition Enhancement

In a direct comparative study, Ang II(3-7) and Ang II (each at 1 nmol i.c.v.) substantially improved object recognition memory in rats. Pre-treatment with the AT2 antagonist CGP 42112A (2 μg) abolished this effect for both peptides, confirming the involvement of AT2 receptors in the pro-cognitive action of Ang II(3-7) [1].

Object Recognition
Head-to-head
1 nmol i.c.v. substantially improved recognition memory; effect abolished by AT2 antagonist CGP 42112A
Supports AT2-mediated recognition endpoint
Rat object recognition; n=8
Recognition Memory AT2 Receptor Neuropharmacology

Dopaminergic Memory Enhancement

The memory-enhancing effect of Ang II(3-7) (1 nmol i.c.v.) on retrieval of passive avoidance was shown to be mediated by dopaminergic projections to the nucleus accumbens. Bilateral 6-OHDA lesions to this region totally abolished the positive effect of both Ang II(3-7) and Ang II, indicating a shared dopaminergic mechanism [1].

Dopaminergic Retrieval
Head-to-head
Retrieval facilitation by Ang I/II (3-7) abolished by 6-OHDA lesion of nucleus accumbens; identical to Ang II
Dopaminergic lesion model endpoint context
6-OHDA NAS lesion; rat passive avoidance
Dopaminergic System Memory Retrieval Nucleus Accumbens

AT2 Receptor Selectivity Profile

While direct binding affinity data for Angiotensin I/II (3-7) is limited, class-level inference from closely related angiotensin fragments indicates a receptor selectivity profile distinct from Ang-(1-7) and Ang IV. In a systematic analysis of angiotensin peptides, Ang-(1-7) and Ang IV exhibited only modest affinity at AT2R compared to Ang II, but displayed substantial AT2R selectivity over AT1R [1]. Given the structural similarity and shared AT2-mediated behavioral effects, Angiotensin I/II (3-7) is expected to possess a comparable AT2-selective profile, differentiating it from Ang-(1-7) which acts as a MasR agonist and AT1R-biased ligand [2].

Selectivity Profile
Class-level inference
AT2-selective behavioral profile inferred; distinct from Ang-(1-7) and Ang IV receptor engagement
Supports AT2 receptor isolation
Direct binding data limited; verify in target assay
Receptor Pharmacology AT2 Selectivity Angiotensin Fragments

Angiotensin I/II (3-7) Research Applications


AT2-Mediated Cognitive Enhancement

Angiotensin I/II (3-7) is uniquely suited for studies investigating the role of AT2 receptors in learning and memory. Its demonstrated AT2-dependent facilitation of recall and recognition memory, as shown in passive avoidance and object recognition tests, allows researchers to isolate AT2 signaling from the confounding pressor effects of AT1 activation [1]. This specificity is critical for target validation in neurodegenerative and cognitive disorder models.

Dopaminergic Interactions in Memory

The compound serves as a precise tool for exploring the crosstalk between the renin-angiotensin system and dopaminergic pathways. The evidence that Angiotensin I/II (3-7) enhances memory retrieval through dopaminergic projections to the nucleus accumbens positions it as a key reagent for studies on age-related cognitive decline and the neurochemical basis of memory [2].

Angiotensin Receptor Subtype Profiling

Angiotensin I/II (3-7) is an essential component in comparative pharmacological studies aimed at delineating the functional roles of AT1, AT2, AT4, and Mas receptors. Its distinct behavioral signature, which is blocked by AT2 antagonists but not replicated by Ang-(1-7) or Ang IV, makes it a critical comparator for defining receptor-specific signaling pathways in both CNS and peripheral tissues [3].

Application
Selection Property
Validation Focus
AT2-mediated cognitive endpoint studies
AT2 antagonist-sensitive behavioral response
Verify AT2 dependence with CGP 42112A in your model
RAS-dopamine interaction research
Dopaminergic lesion-sensitive memory retrieval
Confirm nucleus accumbens pathway involvement
Angiotensin receptor subtyping
Distinct from MasR, AT1R, IRAP profiles
Cross-validate with receptor-specific antagonists

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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